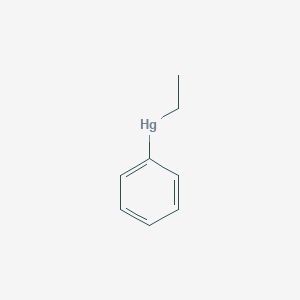

Ethyl(phenyl)mercury

Description

Properties

CAS No. |

1073-63-8 |

|---|---|

Molecular Formula |

C8H10Hg |

Molecular Weight |

306.76 g/mol |

IUPAC Name |

ethyl(phenyl)mercury |

InChI |

InChI=1S/C6H5.C2H5.Hg/c1-2-4-6-5-3-1;1-2;/h1-5H;1H2,2H3; |

InChI Key |

SENRWOYTGFOBPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC[Hg]C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structure of Ethylmercury Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characteristics of various ethylmercury compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require detailed information on these organometallic substances. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Synthesis of Ethylmercury Compounds

The synthesis of ethylmercury compounds can be achieved through several routes, primarily involving the reaction of an ethylating agent with a mercury(II) salt. The most common methods include the use of Grignard reagents and tetraethyllead.

Synthesis of Ethylmercury Chloride (C₂H₅HgCl)

Ethylmercury chloride is a key precursor for the synthesis of other ethylmercury derivatives.

Experimental Protocol:

-

Method 1: From a Grignard Reagent

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Mercuric Chloride: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of mercuric chloride (HgCl₂) in anhydrous diethyl ether to the stirred Grignard reagent. A white precipitate will form.

-

Work-up and Purification: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Carefully pour the mixture onto a mixture of ice and dilute hydrochloric acid to decompose the unreacted Grignard reagent and magnesium salts. Separate the ether layer, and wash it with water. Dry the ether layer over anhydrous sodium sulfate. Evaporate the ether to obtain crude ethylmercury chloride. Recrystallize the product from hot ethanol to yield white, iridescent crystals.[1]

-

-

Method 2: From Tetraethyllead

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, dissolve tetraethyllead in a suitable polar solvent such as ethanol.[1]

-

Addition of Mercuric Chloride: Slowly add mercuric chloride to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 40 °C.[1]

-

Isolation: The reaction is typically complete within 30 minutes. The ethylmercury chloride can be isolated by removing the solvent under vacuum. Further purification can be achieved by recrystallization.[1]

-

Synthesis of Ethylmercury Chloride via Grignard Reaction

Caption: Synthesis of Ethylmercury Chloride from Ethyl Bromide and Magnesium.

Synthesis of Ethylmercury Phosphate ((C₂H₅Hg)₃PO₄)

Ethylmercury phosphate can be prepared from other ethylmercury salts.

Experimental Protocol:

-

Method 1: From Ethylmercuric Acetate

-

Reaction: React ethylmercuric acetate with phosphoric acid. The specific reaction conditions, such as solvent and temperature, are not well-documented in readily available literature but would likely involve mixing the reagents in a suitable solvent.

-

-

Method 2: From Tetraethyllead and Mercuric Oxide

-

Reaction Mixture: Mix mercuric oxide and a solid diluent like talc. Add tetraethyllead and a mixture of higher aliphatic alcohols. Cool the mixture to approximately 10 °C.

-

Acid Addition: Slowly add a solution of phosphoric acid in ethanol. The temperature should be kept below 30 °C. The ethylmercury phosphate forms as a granular product.[1]

-

Synthesis of Ethylmercury Phosphate

Caption: Synthesis of Ethylmercury Phosphate.

Synthesis of Ethylmercury Acetate (C₂H₅HgO₂CCH₃)

Details for the synthesis of ethylmercury acetate are not extensively described in the available literature, but it can be inferred that it would be prepared by reacting an ethylmercury base, such as ethylmercury hydroxide, with acetic acid.

Structure of Ethylmercury Compounds

The ethylmercury cation (C₂H₅Hg⁺) is the core of these compounds, where an ethyl group is covalently bonded to a mercury atom. The mercury center is typically in the +2 oxidation state.[2] In most of its compounds, the ethylmercury cation adopts a linear coordination geometry, forming compounds of the general formula C₂H₅HgX, where X is an anion.[2] In some cases, a trigonal coordination geometry can also be observed.[2]

Crystallographic Data

The molecular structure of sodium ethylmercury thiosalicylate (Thimerosal) has been determined by single-crystal X-ray diffraction. This provides precise information on bond lengths and angles.

| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| Thimerosal | C-Hg | 2.083(6) | C-Hg-S | 177.3(2) |

| Hg-S | 2.353(2) |

Data from Melnick et al., Inorg. Chem. 2008, 47, 14, 6421–6426.

Structure of the Ethylmercury Cation

References

Phenylmercury Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmercury acetate (PMA), an organomercury compound with the chemical formula C₈H₈HgO₂, has historically been utilized in a variety of applications, including as a fungicide, preservative, and disinfectant.[1][2] Despite its efficacy in these roles, its use has been significantly curtailed due to its considerable toxicity and environmental concerns.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of phenylmercury acetate, detailed experimental protocols for their determination, and an exploration of the biochemical pathways underlying its toxic effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may encounter this compound in legacy products or research contexts.

Chemical and Physical Properties

Phenylmercury acetate is a white to cream-colored crystalline powder.[3][4] It is sparingly soluble in water but exhibits greater solubility in organic solvents such as ethanol, benzene, and glacial acetic acid.[3][5] Key quantitative data regarding its chemical and physical properties are summarized in the tables below. It is important to note that some reported values, particularly for melting point and solubility, show variability across different sources.

Table 1: General Chemical Properties of Phenylmercury Acetate

| Property | Value | Reference |

| Chemical Formula | C₈H₈HgO₂ | [5] |

| Molar Mass | 336.742 g/mol | [5] |

| Appearance | Colorless, lustrous crystals or white to cream crystalline powder | [3][5] |

| Odor | Odorless to a slight acetic acid odor | [4][6] |

Table 2: Physical Properties of Phenylmercury Acetate

| Property | Value(s) | Reference(s) |

| Melting Point | 148-151 °C | [5][7] |

| 300 °F (149 °C) | [6][8][9] | |

| 148-151 °C (lit.) | [7] | |

| Boiling Point | Data unavailable | [8] |

| Solubility in Water | Slightly soluble | [5][7][8] |

| Partly miscible | [3] | |

| 4.37 g/L at room temperature | [9] | |

| 0.16 g in 100 g of water | [4] | |

| Solubility in Organic Solvents | Soluble in ethanol, benzene, and glacial acetic acid | [3][5][7] |

| Soluble in acetone | [7][10] | |

| Vapor Pressure | 9 mmHg at 95 °F (35 °C) | [8] |

| 6 x 10⁻⁶ mm Hg at 68°F (20°C) | [6] | |

| Specific Gravity | ~2.50 (water=1) | [3] |

| 0.24 (estimated) | [6][8] | |

| Flash Point | >302 °F (>150 °C) (TCC) | [3] |

| >100 °F (38 °C) | [6] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of phenylmercury acetate.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a Thiele tube or a digital melting point apparatus.

Apparatus:

-

Thiele tube or digital melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Heating oil (for Thiele tube)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Finely powder a small amount of dry phenylmercury acetate using a mortar and pestle.

-

Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup (Thiele Tube):

-

Attach the capillary tube to the thermometer using a rubber band or a small piece of tubing, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and capillary tube in the Thiele tube containing heating oil, ensuring the oil level is above the side arm.

-

-

Apparatus Setup (Digital Melting Point Apparatus):

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Ensure the thermometer is correctly positioned.

-

-

Heating:

-

Rapid Determination (optional): Heat the apparatus rapidly to get an approximate melting point. This helps in saving time for the accurate determination.

-

Accurate Determination: Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

-

Observation:

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last solid crystal melts (the end of melting).

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.[3][8]

Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of a compound in water.

Apparatus:

-

Conical flasks or vials with stoppers

-

Shaker or magnetic stirrer with a temperature-controlled water bath

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of phenylmercury acetate to a known volume of deionized water in a flask. The excess solid should be visible.

-

Seal the flask and place it in a shaker or water bath maintained at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand at the constant temperature to let the undissolved solid settle.

-

Carefully separate the saturated aqueous solution from the excess solid by either centrifugation or filtration. Ensure the temperature is maintained during this step to prevent precipitation or further dissolution.

-

-

Quantification:

-

Prepare a series of standard solutions of phenylmercury acetate of known concentrations.

-

Analyze the saturated solution and the standard solutions using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined wavelength or HPLC with a suitable detector).

-

Construct a calibration curve from the standard solutions.

-

-

Calculation:

Assay of Phenylmercury Acetate (USP Method)

This protocol is a quantitative analysis to determine the purity of a phenylmercury acetate sample as per the United States Pharmacopeia (USP).[13][14]

Reagents and Apparatus:

-

Phenylmercury Acetate sample

-

Formic acid

-

Zinc dust

-

8 N Nitric acid

-

Urea

-

Potassium permanganate TS (Test Solution)

-

Hydrogen peroxide TS

-

Ferric ammonium sulfate TS

-

0.1 N Ammonium thiocyanate VS (Volumetric Solution)

-

100-mL flask with reflux condenser

-

Analytical balance

-

Burette

Procedure:

-

Accurately weigh about 500 mg of the Phenylmercury Acetate sample and transfer it to a 100-mL flask.

-

Add 15 mL of water, 5 mL of formic acid, and 1 g of zinc dust to the flask.

-

Reflux the mixture for 30 minutes.

-

Cool the flask, then filter the contents. Wash the filter paper and the amalgam with water until the washings are no longer acidic to litmus paper.

-

Dissolve the amalgam in 40 mL of 8 N nitric acid, heating on a steam bath for 3 minutes.

-

Add 500 mg of urea and enough potassium permanganate TS to produce a permanent pink color.

-

Cool the solution and decolorize it with hydrogen peroxide TS.

-

Add 1 mL of ferric ammonium sulfate TS as an indicator.

-

Titrate the solution with 0.1 N ammonium thiocyanate VS until a persistent reddish-yellow color is obtained.

-

Calculation: Each mL of 0.1 N ammonium thiocyanate is equivalent to 16.84 mg of C₈H₈HgO₂. Calculate the percentage of phenylmercury acetate in the sample.[13][14]

Toxicological Properties and Signaling Pathways

The toxicity of phenylmercury acetate, like other organomercury compounds, is primarily attributed to its high affinity for sulfhydryl (-SH) groups present in proteins and other biological molecules.[15][16][17] This interaction can lead to enzyme inhibition, disruption of protein structure and function, and a cascade of downstream cellular events.

Mechanism of Toxicity

The fundamental mechanism of phenylmercury acetate toxicity involves the covalent binding of the phenylmercury cation (C₆H₅Hg⁺) to the thiol groups of cysteine residues in proteins. This binding can inactivate a wide range of enzymes and disrupt critical cellular processes.

Caption: Covalent binding of phenylmercury acetate to sulfhydryl groups.

Oxidative Stress and Cellular Damage

The binding of phenylmercury acetate to sulfhydryl groups, particularly in antioxidants like glutathione, depletes the cell's reducing capacity, leading to oxidative stress.[18] This imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them results in damage to lipids, proteins, and DNA.

Caption: Phenylmercury acetate-induced oxidative stress pathway.

Apoptosis Signaling Pathway

The cellular damage induced by oxidative stress can trigger programmed cell death, or apoptosis. Mercury compounds have been shown to activate the intrinsic apoptotic pathway, which involves the mitochondria. The process is mediated by a cascade of enzymes called caspases.[1][19][20]

Caption: Intrinsic apoptosis pathway induced by phenylmercury acetate.

Conclusion

Phenylmercury acetate is a potent toxicant with well-defined chemical and physical properties. Its primary mechanism of toxicity involves the disruption of cellular functions through interaction with sulfhydryl groups, leading to oxidative stress and apoptosis. The experimental protocols and data presented in this guide offer a valuable resource for professionals in research and drug development. Given its hazardous nature, stringent safety precautions are imperative when handling this compound. Further research into the specific and nuanced interactions of phenylmercury acetate with cellular signaling pathways will continue to enhance our understanding of its toxicological profile.

References

- 1. Methylmercury induced apoptosis of human neuroblastoma cells through the reactive oxygen species mediated caspase and poly ADP-ribose polymerase/apoptosis-inducing factor dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylmercury acetate - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. kelid1.ir [kelid1.ir]

- 6. researchgate.net [researchgate.net]

- 7. Heavy Metal Induced Oxidative Stress Mitigation and ROS Scavenging in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. store.astm.org [store.astm.org]

- 9. Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 13. img.antpedia.com [img.antpedia.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Phenylbutyrate induces apoptosis and lipid accumulations via a peroxisome proliferator-activated receptor gamma-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mercury-induced apoptosis in human lymphocytes: caspase activation is linked to redox status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methylmercury-induced neurotoxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Toxicological Profile of Ethylmercury and Methylmercury: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the toxicological profiles of ethylmercury (EtHg) and methylmercury (MeHg), two organomercurial compounds with significant implications for human health. While structurally similar, their toxicokinetics, mechanisms of toxicity, and overall risk profiles exhibit critical differences. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes complex biological pathways to facilitate a deeper understanding of these compounds.

Executive Summary

Ethylmercury, primarily encountered as a metabolite of the preservative thimerosal, and methylmercury, a widespread environmental contaminant found in seafood, are both potent neurotoxins. However, their toxicological characteristics are not interchangeable. A key distinction lies in their toxicokinetics; ethylmercury has a significantly shorter half-life in the blood and is eliminated from the body more rapidly than methylmercury. Conversely, ethylmercury is more readily converted to inorganic mercury, which can then accumulate in organs such as the brain and kidneys. While in vitro studies on various cell lines have demonstrated comparable cytotoxicity, in vivo evidence highlights distinct differences in their toxicological profiles. Methylmercury is generally considered more neurotoxic, whereas ethylmercury may pose a greater risk of renotoxicity due to the accumulation of its inorganic metabolite. Understanding these nuances is crucial for accurate risk assessment and the development of potential therapeutic interventions.

Comparative Toxicokinetics

The disposition of ethylmercury and methylmercury in the body is a key determinant of their toxicity. The following tables summarize critical toxicokinetic parameters.

Table 1: Comparative Toxicokinetic Parameters of Ethylmercury and Methylmercury

| Parameter | Ethylmercury (EtHg) | Methylmercury (MeHg) |

| Primary Source of Exposure | Thimerosal (vaccine preservative) | Consumption of contaminated fish and seafood |

| Absorption | Rapidly absorbed after injection | Efficiently absorbed from the gastrointestinal tract |

| Distribution | Distributes to all tissues, crosses the blood-brain and placental barriers | Distributes to all tissues, readily crosses the blood-brain and placental barriers |

| Metabolism | More rapidly metabolized to inorganic mercury (Hg²⁺) in the body | Slowly demethylated to inorganic mercury (Hg²⁺) |

| Excretion | Primarily via feces | Primarily via feces; also in urine and hair |

Table 2: Half-life of Ethylmercury and Methylmercury in Different Compartments

| Compartment | Ethylmercury Half-life | Methylmercury Half-life |

| Blood (Human) | 7-10 days[1] | Approximately 50 days |

| Blood (Infant Monkeys) | 6.9 days | 19.1 days |

| Brain (Infant Monkeys) | 24.2 days | 59.5 days |

Table 3: Comparative Acute Toxicity (LD50)

| Compound | Species | Route of Administration | LD50 |

| Ethylmercury chloride | Rat | Oral | 40 mg/kg[1] |

| Methylmercury chloride | Rat | Oral | 29.915 mg/kg[2] |

Mechanisms of Toxicity

Both ethylmercury and methylmercury exert their toxic effects through multiple mechanisms, with considerable overlap. However, the relative contribution of these pathways may differ. The central nervous system is a primary target for both compounds.

Neurotoxicity

The neurotoxic effects of both compounds are complex and involve several interconnected pathways, including oxidative stress, mitochondrial dysfunction, and excitotoxicity.

Both ethylmercury and methylmercury are potent inducers of oxidative stress. They have a high affinity for sulfhydryl groups in proteins and antioxidants like glutathione (GSH), leading to the depletion of cellular antioxidant defenses and an increase in reactive oxygen species (ROS).

Mitochondria are primary targets for both ethylmercury and methylmercury. These compounds can disrupt the mitochondrial respiratory chain, leading to impaired ATP production, increased ROS generation, and the initiation of apoptotic pathways.

Methylmercury is well-documented to interfere with glutamate homeostasis, leading to excitotoxicity, a process where excessive stimulation of glutamate receptors results in neuronal damage and death. Methylmercury inhibits glutamate uptake by astrocytes and can also promote its release, leading to an accumulation of glutamate in the synaptic cleft.

Renotoxicity

The kidneys are a major site of mercury accumulation and toxicity, particularly for inorganic mercury. The more rapid conversion of ethylmercury to inorganic mercury may explain its greater potential for renotoxicity compared to methylmercury at equimolar doses.[1]

Experimental Protocols

A comprehensive understanding of the toxicological differences between ethylmercury and methylmercury is derived from a variety of in vivo and in vitro experimental models. Below are summarized methodologies from key comparative studies.

In Vivo Comparative Neurotoxicity and Renotoxicity Study in Rats

A frequently cited study design to compare the neurotoxic and renotoxic effects of ethylmercury and methylmercury involves oral administration to rats.[1]

In Vitro Comparative Cytotoxicity Study in Astrocytes

In vitro models, such as primary astrocyte cultures or cell lines, are instrumental in elucidating the cellular and molecular mechanisms of toxicity.

Conclusion

The toxicological profiles of ethylmercury and methylmercury, while sharing common mechanisms such as the induction of oxidative stress and mitochondrial dysfunction, are distinct. The faster clearance and more rapid conversion to inorganic mercury are defining features of ethylmercury's toxicology, leading to a different risk profile compared to the more persistent and potently neurotoxic methylmercury. For drug development professionals, particularly in the context of vaccine and biologic preservation, a thorough understanding of these differences is paramount for informed safety assessments. For researchers and scientists, further investigation into the specific molecular targets and signaling pathways uniquely affected by ethylmercury will be crucial for a more complete understanding of its toxic potential. This guide provides a foundational overview to support these ongoing efforts.

References

The Rise and Fall of Phenylmercuric Salts: A Comprehensive Technical Guide

An in-depth exploration of the discovery, history, chemical properties, and biological impact of phenylmercuric salts for researchers, scientists, and drug development professionals.

Introduction

Phenylmercuric salts, a class of organomercury compounds, once held a prominent position in the arsenals of medicine and agriculture. Their potent antimicrobial properties led to their widespread use as antiseptics, disinfectants, and fungicides for several decades. However, growing awareness of their inherent toxicity and the environmental hazards associated with mercury led to a significant decline in their application. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of key phenylmercuric salts, including phenylmercuric acetate, nitrate, chloride, borate, and hydroxide.

Discovery and Historical Perspective

The history of phenylmercuric salts begins in the late 19th century. In 1898, the German chemist Otto Dimroth was the first to report the direct mercuration of benzene, a process that would become fundamental to the synthesis of these compounds. This discovery paved the way for the development of various phenylmercuric derivatives.

Throughout the early to mid-20th century, phenylmercuric salts were extensively utilized for their biocidal activity. Phenylmercuric nitrate and acetate were common ingredients in topical antiseptics and disinfectants for wounds.[1] In agriculture, they were employed as fungicides to protect seeds and crops from fungal diseases.[2] Phenylmercuric acetate was also used as a preservative in paints and as a slimicide in the paper industry.[3] The use of these compounds began to wane in the latter half of the 20th century as their significant toxicity to humans and the environment became increasingly apparent.[4]

Physicochemical and Toxicological Properties

The following tables summarize key quantitative data for several common phenylmercuric salts, facilitating a comparative analysis of their properties.

Table 1: Physical and Chemical Properties of Phenylmercuric Salts

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |

| Phenylmercuric Acetate | C₈H₈HgO₂ | 336.74 | 149-151 | Sparingly soluble in water; soluble in ethanol, benzene, and acetic acid.[5] |

| Phenylmercuric Nitrate | C₆H₅HgNO₃ | 339.70 | 187-190 (decomposes) | Very slightly soluble in water.[1] |

| Phenylmercuric Chloride | C₆H₅ClHg | 313.15 | 251 | Insoluble in water; soluble in benzene and ether; slightly soluble in hot ethanol. |

| Phenylmercuric Borate | C₆H₇BHgO₃ | 338.52 | 112-113 | Soluble in water, ethanol, and glycerol.[4] |

| Phenylmercuric Hydroxide | C₆H₆HgO | 294.70 | 196-205 | Slightly soluble in water. |

Table 2: Acute Toxicity Data for Phenylmercuric Salts

| Compound | LD50 (Oral, Rat) | LD50 (other) |

| Phenylmercuric Acetate | 22 mg/kg[6] | --- |

| Phenylmercuric Nitrate | --- | 63 mg/kg (subcutaneous, rat)[6] |

| Phenylmercuric Chloride | 60 mg/kg[7] | --- |

| Phenylmercuric Borate | Not available | Not available |

| Phenylmercuric Hydroxide | Not available | Not available |

Mechanism of Action: A Pathway to Cellular Disruption

The toxicity of phenylmercuric salts stems from their ability to release mercuric ions (Hg²⁺) within biological systems. These ions have a high affinity for sulfhydryl (-SH) groups present in amino acids like cysteine, which are crucial components of many enzymes and proteins. The binding of mercury to these sulfhydryl groups leads to conformational changes in the proteins, inhibiting their normal function and disrupting critical cellular processes.[8] This mechanism underlies the broad-spectrum antimicrobial activity of these compounds, as well as their toxicity to humans.

Caption: Cellular toxicity pathway of phenylmercuric salts.

Experimental Protocols: Synthesis of Key Phenylmercuric Salts

The following sections detail the methodologies for the synthesis of several important phenylmercuric salts, based on established procedures.

Synthesis of Phenylmercuric Acetate

This protocol is adapted from the work of Otto Dimroth and subsequent patented industrial processes.[9]

Materials:

-

Mercuric acetate

-

Benzene (thiophene-free)

-

Glacial acetic acid

-

High-boiling inert solvent (e.g., nitrobenzene or 1,2-dichlorobenzene)

Procedure:

-

A mixture of mercuric acetate and benzene is prepared in a reaction vessel equipped with a reflux condenser.

-

A high-boiling inert solvent is added to the mixture to raise the boiling point to approximately 120-140°C.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by testing for the presence of ionized mercury.

-

Once the reaction is complete, the solution is filtered while hot to remove any insoluble impurities.

-

The volatile components (benzene and the high-boiling solvent) are removed by distillation under reduced pressure.

-

The resulting residue is cooled, leading to the crystallization of phenylmercuric acetate.

-

The crude product can be purified by recrystallization from water or ethanol to yield colorless, lustrous prisms.

Caption: Experimental workflow for the synthesis of phenylmercuric acetate.

Synthesis of Phenylmercuric Nitrate

This method is based on a patented process for the preparation of phenylmercuric nitrate.[3]

Materials:

-

Mercuric nitrate

-

Benzene

-

Glacial acetic acid

-

Boron trifluoride in glacial acetic acid (catalyst)

Procedure:

-

In a flask equipped with a reflux condenser and a stirrer, dissolve mercuric nitrate in glacial acetic acid.

-

Add benzene to the solution, followed by the catalytic amount of boron trifluoride in glacial acetic acid.

-

Reflux the mixture for approximately 2 hours.

-

After cooling, filter the reaction mixture.

-

Concentrate the filtrate under reduced pressure.

-

Pour the concentrated solution into cold water to precipitate the basic phenylmercuric nitrate.

-

Collect the precipitate by filtration, wash with cold water, and air-dry.

Synthesis of Phenylmercuric Chloride

Phenylmercuric chloride can be prepared from phenylmercuric acetate.

Materials:

-

Phenylmercuric acetate

-

Sodium chloride

-

Water

Procedure:

-

Dissolve phenylmercuric acetate in hot water.

-

Add a saturated solution of sodium chloride to the hot phenylmercuric acetate solution.

-

Phenylmercuric chloride will precipitate out of the solution as a white solid.

-

Cool the mixture and collect the precipitate by filtration.

-

Wash the precipitate with cold water and dry.

Synthesis of Phenylmercuric Borate

This synthesis involves the reaction of phenylmercuric hydroxide with boric acid.

Materials:

-

Phenylmercuric hydroxide

-

Boric acid

Procedure:

-

An intimate mixture of equivalent amounts of phenylmercuric hydroxide and boric acid is prepared.

-

The mixture is heated at 110°C in a vacuum chamber until one equivalent of water is liberated.

-

The remaining white microcrystalline powder is phenylmercuric borate.

Applications and Decline

The primary applications of phenylmercuric salts were driven by their potent antimicrobial properties.

-

Medicine: Phenylmercuric nitrate and acetate were used as topical antiseptics for skin and mucous membranes.[1][10] They were also utilized as preservatives in some pharmaceutical preparations, including eye drops.[1]

-

Agriculture: As fungicides, they were applied to seeds and growing plants to prevent fungal diseases.[2]

-

Industrial: Phenylmercuric acetate served as a preservative in paints to prevent microbial growth and as a slimicide in the pulp and paper industry.[3]

The widespread use of phenylmercuric salts has been largely discontinued in many countries due to their high toxicity and the environmental risks associated with mercury contamination.[4] Regulatory agencies have severely restricted or banned their use in most applications.

Conclusion

Phenylmercuric salts represent a significant chapter in the history of antimicrobial agents. Their discovery and development provided effective solutions for disinfection and preservation in various fields. However, the recognition of their profound toxicity to humans and the environment necessitated their replacement with safer alternatives. This guide has provided a detailed technical overview of these compounds, from their historical origins to their chemical synthesis and biological mechanism of action, offering valuable insights for researchers and professionals in the fields of chemistry, toxicology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. 069. Phenylmercury acetate (FAO/PL:CP/15) [inchem.org]

- 3. US2502222A - Method of preparing phenyl mercuric acetate and nitrate - Google Patents [patents.google.com]

- 4. Mercury and Mercury-Containing Preparations: History of Use, Clinical Applications, Pharmacology, Toxicology, and Pharmacokinetics in Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pic.int [pic.int]

- 7. Phenylmercuric Chloride | C6H5ClHg | CID 7511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US1786094A - Manufacture of phenylmercuric acetate - Google Patents [patents.google.com]

- 10. aqa.org.ar [aqa.org.ar]

An In-Depth Technical Guide to the Core Chemical Structure of Ethylmercury (C2H5Hg+)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental chemical structure of the ethylmercury cation (C2H5Hg+), a significant organometallic species relevant in toxicology and pharmacology.

Introduction

The ethylmercury cation (C2H5Hg+) is an organometallic cation composed of an ethyl group (CH3CH2–) covalently bonded to a mercury(II) ion.[1][2] Its primary exposure source in humans has historically been the preservative thimerosal (sodium ethylmercurithiosalicylate), which metabolizes to ethylmercury and thiosalicylate.[1][2] Understanding the precise chemical structure of this cation is fundamental to elucidating its interactions with biological systems and its toxicological profile.

Core Chemical Structure

The chemical structure of the ethylmercury cation is defined by the covalent bond between a carbon atom of the ethyl group and the mercury atom.

Bonding and Geometry: The bond between the mercury and the carbon of the ethyl group is covalent, a result of the comparable electronegativities of the two atoms.[1][2] In its compounds, the mercury(II) center typically adopts a linear coordination geometry.[1][2] For the isolated C2H5Hg+ cation, the geometry around the mercury atom is linear with respect to the first carbon of the ethyl group. The ethyl group itself maintains a standard tetrahedral geometry around its carbon atoms.

Visualization of the Chemical Structure:

Caption: Basic structure of the ethylmercury cation (C2H5Hg+).

Quantitative Structural Data

| Parameter | Value (approximate) | Description |

| Bond Lengths | ||

| C-Hg | 2.06 - 2.08 Å | The covalent bond between mercury and carbon. |

| C-C | 1.54 Å | The standard single bond length between carbons. |

| C-H | 1.09 Å | The standard single bond length between carbon and hydrogen. |

| Bond Angles | ||

| C-Hg-X (in compounds) | ~180° | The linear geometry around the mercury atom. |

| H-C-H | ~109.5° | The tetrahedral angle in the methyl group. |

| H-C-C | ~109.5° | The tetrahedral angle around the methylene carbon. |

| C-C-Hg | ~109.5° | The tetrahedral angle around the methylene carbon. |

Experimental Protocols for Structural Determination

The structural characterization of organometallic compounds like ethylmercury relies on several key analytical techniques.

A. X-ray Crystallography

This is the most definitive method for determining the three-dimensional structure of a crystalline compound.[3]

-

Methodology:

-

Crystallization: A pure sample of an ethylmercury salt (e.g., ethylmercury chloride) is dissolved in a suitable solvent to create a supersaturated solution.[4] Crystals are grown by slow evaporation of the solvent or by slow cooling of the solution.[4][5] The goal is to obtain a single, well-ordered crystal of sufficient size (typically >0.1 mm).[3]

-

Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. It is then irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays onto a detector, producing a unique diffraction pattern of spots called reflections.[3]

-

Structure Solution and Refinement: The intensities and positions of the reflections are measured. This data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and a model of the molecule is built and refined to best fit the experimental data. This yields precise bond lengths, bond angles, and the overall molecular geometry.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For organomercury compounds, ¹H, ¹³C, and ¹⁹⁹Hg NMR are particularly informative.

-

Methodology:

-

Sample Preparation: A small amount of the ethylmercury-containing compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]

-

Data Acquisition: The sample is placed in a strong, uniform magnetic field within the NMR spectrometer. The nuclei are irradiated with radiofrequency pulses, and the resulting signals (Free Induction Decay - FID) are detected.

-

Spectral Analysis: The FID is Fourier-transformed to produce the NMR spectrum.

-

¹H NMR: Shows the number of different types of protons, their relative numbers (from integration), and their connectivity (from spin-spin coupling patterns).

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

¹⁹⁹Hg NMR: Directly observes the mercury nucleus, which is highly sensitive to its coordination environment and the nature of the ligands attached to it. Chemical shifts in ¹⁹⁹Hg NMR can span a wide range, making it a powerful tool for distinguishing different mercury species.[7]

-

-

C. Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions and is crucial for confirming the molecular weight and elemental composition of a compound. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are especially powerful for elemental speciation.

-

Methodology (LC-ICP-MS for Mercury Speciation):

-

Sample Preparation: The sample containing ethylmercury is prepared, often involving an extraction step to isolate the analyte from a complex matrix (e.g., biological tissue).[8]

-

Chromatographic Separation: The extract is injected into a liquid chromatograph (LC). The different mercury species (e.g., ethylmercury, methylmercury, inorganic mercury) are separated based on their interaction with the stationary phase of the chromatography column.[8]

-

Ionization and Detection: The separated species eluting from the LC are introduced into the ICP-MS. The high-temperature plasma atomizes and ionizes the sample. The ions are then passed into the mass spectrometer, where they are separated by their mass-to-charge ratio and detected. This allows for the sensitive and quantitative determination of each mercury species.[8]

-

Key Chemical Relationships and Pathways

A. Interaction with Thiolates

A critical aspect of ethylmercury's biological activity is its high affinity for sulfhydryl (-SH) groups, particularly the thiolate side chains of cysteine residues in proteins.

Caption: Binding of ethylmercury to a protein sulfhydryl group.

B. Metabolic Pathway

In biological systems, ethylmercury can undergo dealkylation, where the carbon-mercury bond is cleaved, resulting in the formation of inorganic mercury (Hg²+).

Caption: Metabolic pathway of thimerosal to inorganic mercury.

References

- 1. Ethylmercury - Wikipedia [en.wikipedia.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. scribd.com [scribd.com]

- 8. "A simple method for methylmercury, inorganic mercury and ethylmercury " [stars.library.ucf.edu]

Unraveling the Toxicological Profile of Ethyl(phenyl)mercury: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive preliminary investigation into the toxicity of ethyl(phenyl)mercury, a term encompassing both ethylmercury and phenylmercury compounds. This document synthesizes available data on the acute toxicity, cytotoxicity, and mechanisms of action of these organomercurials, presenting it in a format tailored for researchers, scientists, and drug development professionals. The guide includes structured quantitative data, detailed experimental protocols for key toxicity assays, and visualizations of the primary signaling pathways implicated in their toxic effects.

Executive Summary

Ethylmercury and phenylmercury compounds are organometallic cations that exhibit significant toxicity. While often studied separately, their combined toxicological profile reveals potent cytotoxic and neurotoxic properties. The primary mechanisms of toxicity involve the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways. This guide provides a foundational understanding of these processes, supported by quantitative toxicity data and standardized experimental methodologies, to aid in the risk assessment and further investigation of these compounds.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity (LD50) and in vitro cytotoxicity (IC50) of ethylmercury and phenylmercury compounds.

Acute Toxicity Data (LD50)

| Compound | Species | Route | LD50 (mg/kg) | Reference |

| Ethylmercury chloride | Rat | Oral | 40 | [1][2] |

| Phenylmercuric acetate | Rat | Oral | 22 - 41 | [3][4] |

| Phenylmercuric acetate | Mouse | Oral | 13.25 | [5] |

| Phenylmercuric acetate | Mouse | Intraperitoneal | 13 | [5] |

| Phenylmercuric acetate | Mouse | Subcutaneous | 12 | [5] |

| Phenylmercuric acetate | Mouse | Intravenous | 18 | [5] |

| Phenylmercuric acetate | Chicken | Oral | 60 | [5] |

| Thimerosal (contains ethylmercury) | Rat | Oral | 75 | [6] |

In Vitro Cytotoxicity Data (IC50)

| Compound/Metabolite | Cell Line | Exposure Time | IC50 | Assay Method | Reference |

| Thimerosal | Human Neuroblastoma (SH-SY-5Y) | 48 hours | 7.6 nM | Resazurin | [7] |

| Thimerosal | Human Astrocytoma (1321N1) | 24 hours | 9.7 - 337 nM | Mitochondrial Dysfunction | [7] |

| Ethylmercury | Human Kidney (HK-2) | 6 hours | 9.6 µM | Not Specified | [8] |

| Ethylmercury | Human Kidney (HK-2) | 12 hours | 9.5 µM | Not Specified | [8] |

| Ethylmercury | Human Kidney (HK-2) | 24 hours | 2.2 µM | Not Specified | [8] |

| Ethylmercury | Human Kidney (HK-2) | 48 hours | 1.1 µM | Not Specified | [8] |

Experimental Protocols

Detailed methodologies for common in vitro cytotoxicity assays are provided below. These protocols serve as a reference for designing and interpreting toxicity studies of this compound compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[10]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium (serum-free for incubation step)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[9]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Exposure: Treat cells with various concentrations of the this compound compound and incubate for the desired exposure period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

MTT Incubation: After the exposure period, remove the culture medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Neutral Red Uptake Assay for Cytotoxicity

The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[12]

Materials:

-

Neutral Red solution (e.g., 0.33% in DPBS)[13]

-

Fixative solution (e.g., 0.1% CaCl2 in 0.5% Formaldehyde)[13]

-

Solubilization/Destain solution (e.g., 1% acetic acid in 50% ethanol)[13][14]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with the test compound in 96-well plates as described for the MTT assay.

-

Dye Incubation: After treatment, remove the culture medium and add medium containing Neutral Red. Incubate for 2-3 hours to allow for dye uptake by viable cells.[12][14]

-

Washing and Fixation: Remove the dye-containing medium, wash the cells with a balanced salt solution (e.g., PBS), and briefly add the fixative solution.[13]

-

Dye Extraction: Remove the fixative and add the solubilization/destain solution to each well to extract the dye from the lysosomes.[12]

-

Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye.[14] Measure the absorbance at a wavelength of 540 nm.[15]

-

Data Analysis: Quantify the amount of Neutral Red retained by the cells, which is proportional to the number of viable cells, and calculate the IC50.

Signaling Pathways in this compound Toxicity

The following diagrams illustrate the key signaling pathways involved in the toxicity of ethylmercury and the general apoptotic pathway that can be activated by phenylmercury compounds.

Caption: Ethylmercury-induced mitochondrial dysfunction and apoptosis.

Caption: General apoptotic pathway induced by phenylmercury.

Conclusion

This technical guide provides a foundational overview of the toxicity of this compound compounds. The presented data clearly indicates their potent toxic effects, primarily mediated through the induction of mitochondrial dysfunction, oxidative stress, and apoptosis. The provided experimental protocols offer a standardized approach for further in vitro toxicological assessments. The visualized signaling pathways offer a starting point for more detailed mechanistic studies. This information is critical for researchers and professionals in drug development to understand and mitigate the potential risks associated with these organomercurial compounds. Further research is warranted to fully elucidate the specific molecular targets and to develop potential therapeutic interventions for exposure to these toxic agents.

References

- 1. ethylmercury chloride | CAS#:107-27-7 | Chemsrc [chemsrc.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Phenylmercuric Acetate | C8H8HgO2 | CID 16682730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. Phenylmercuric acetate | CAS#:62-38-4 | Chemsrc [chemsrc.com]

- 6. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 7. tandfonline.com [tandfonline.com]

- 8. From the Cover: Ethylmercury-Induced Oxidative and Endoplasmic Reticulum Stress-Mediated Autophagic Cell Death: Involvement of Autophagosome-Lysosome Fusion Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. broadpharm.com [broadpharm.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 15. qualitybiological.com [qualitybiological.com]

An In-depth Technical Guide to the Covalent Bond in Ethylmercury

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylmercury (C₂H₅Hg⁺) is an organometallic cation characterized by a covalent bond between a carbon atom of the ethyl group and a mercury atom. This bond is central to its chemical behavior, stability, and toxicokinetics. This guide provides a detailed examination of the mercury-carbon (Hg-C) covalent bond in ethylmercury, summarizing key quantitative data, outlining experimental and computational methodologies for its characterization, and visualizing its fundamental structure. Understanding the nature of this bond is critical for fields ranging from toxicology to pharmacology, particularly in the context of thimerosal, a preservative containing ethylmercury used in some vaccines and pharmaceutical products.[1][2][3]

Molecular Structure and the Nature of the Hg-C Bond

The ethylmercury cation consists of an ethyl group (CH₃CH₂–) linked to a mercury(II) center. The defining feature of this organometallic species is the covalent bond between the mercury atom and a carbon atom.[1][4] This bond arises from the sharing of electrons between mercury and carbon, an interaction favored by their comparable electronegativities.[1][4]

In ethylmercury compounds with the general formula C₂H₅HgX (where X is an anion like chloride or a thiolate), the mercury atom typically adopts a linear coordination geometry.[1][4] This arrangement minimizes electron pair repulsion and is a common feature in Hg(II) organometallic chemistry.[5] The stability of the Hg-C bond in aqueous environments is a key factor in the compound's behavior in biological systems.[5]

The diagram below illustrates the core covalent linkage in the ethylmercury cation.

Quantitative Bond Parameters

Precise quantitative data for the covalent bonds within ethylmercury are essential for computational modeling and for understanding its reactivity. While specific experimental data for the isolated ethylmercury cation can be scarce, values are often derived from studies on related compounds like diethylmercury or through computational chemistry.

| Parameter | Bond | Value (Å) | Method | Reference Compound |

| Bond Length | Hg—C | ~2.06 - 2.09 | Gas-Phase Electron Diffraction, Computational | Diethylmercury, Methylmercury |

| C—C | ~1.54 | Standard Value | Ethyl Group | |

| C—H | ~1.09 | Standard Value | Ethyl Group | |

| Bond Angle | C—Hg—X | ~180° | Theoretical/Experimental | Ethylmercury halides |

| H—C—Hg | ~109.5° | Tetrahedral Carbon (sp³) | Ethyl Group | |

| H—C—C | ~109.5° | Tetrahedral Carbon (sp³) | Ethyl Group |

Note: Data is compiled from theoretical models and experimental studies on closely related organomercury compounds. Exact values can vary based on the anionic ligand (X) and the physical state.

Methodologies for Characterization

The structural and electronic properties of the Hg-C bond in ethylmercury and related compounds are investigated using a combination of experimental and computational techniques.

-

Gas-Phase Electron Diffraction (GED): This is a powerful method for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular forces.[6]

-

Methodology: A high-energy electron beam is directed through a gaseous sample of a volatile ethylmercury compound (e.g., diethylmercury). The electrons are scattered by the molecule's electrostatic potential. The resulting diffraction pattern is recorded, and from this, internuclear distances and bond angles can be calculated with high precision.[6] The process involves generating a molecular beam, scattering electrons, detecting the scattered electrons, and refining a structural model to fit the experimental data.[6]

-

-

Spectroscopic Methods: Various spectroscopic techniques are used to probe the vibrational and electronic properties of the Hg-C bond.

-

Methodology: Techniques like Infrared (IR) and Raman spectroscopy can identify the vibrational frequencies associated with the Hg-C stretching mode, providing insight into bond strength. Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹³C and ¹⁹⁹Hg NMR) can provide information about the electronic environment around the carbon and mercury nuclei.[7]

-

-

Gas Chromatography with Atomic Fluorescence Spectrometry (GC-AFS): This hyphenated technique is used for the sensitive detection and quantification of organomercury compounds.

-

Methodology: Samples are first treated to derivatize the organomercury species into more volatile forms. These derivatives are then separated using gas chromatography. The eluting compounds are passed through a high-temperature furnace to pyrolyze them, converting organomercury into elemental mercury vapor. This vapor is then detected with high sensitivity by an atomic fluorescence spectrometer.[8][9]

-

-

Density Functional Theory (DFT): DFT is a widely used computational quantum mechanical modeling method to investigate the electronic structure and properties of molecules.

-

Methodology: The geometry of the ethylmercury cation is optimized to find its lowest energy conformation. From this optimized structure, properties such as bond lengths, bond angles, vibrational frequencies, and bond dissociation energies can be calculated. These theoretical calculations provide a detailed picture of the Hg-C bond's nature and can be used to interpret experimental results.[10] Computational studies are particularly useful for understanding the decomposition pathways of organomercury compounds.[10]

-

Conclusion

The mercury-carbon covalent bond is the defining structural feature of the ethylmercury cation. It is a relatively stable, predominantly non-polar linkage that dictates the molecule's chemical properties and biological fate.[5] Characterized by a linear geometry at the mercury center, its properties have been elucidated through a combination of gas-phase experimental techniques and sophisticated computational modeling. A thorough understanding of this bond is indispensable for professionals in drug development and toxicology who handle or study compounds containing the ethylmercury moiety.

References

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. Ethylmercury [chemeurope.com]

- 3. Vaccine Ingredients: Thimerosal | Children's Hospital of Philadelphia [chop.edu]

- 4. Ethylmercury - Wikipedia [en.wikipedia.org]

- 5. Organomercury chemistry - Wikipedia [en.wikipedia.org]

- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. commons.und.edu [commons.und.edu]

- 9. researchgate.net [researchgate.net]

- 10. A high-efficiency decomposition method for mono and dimethylmercury induced by low-energy electron attachment (<≈7 eV): A computational insight into the decomposition mechanism of extremely toxic mercury compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Historical Mercury-Containing Antiseptics

For Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, mercury and its compounds have been utilized in medicine for their antimicrobial properties.[1][2] This guide provides a detailed exploration of two prominent historical mercury-containing topical antiseptics: Merbromin (commonly known as Mercurochrome) and Thimerosal (also known as Merthiolate). Developed in the early 20th century, these organomercurial compounds were staples in first-aid for minor cuts and scrapes, valued for their ability to prevent infection.[3][4] However, growing concerns over mercury's toxicity led to a significant decline in their use in many parts of the world.[4]

This document delves into the mechanisms of action, quantitative efficacy and toxicity data, and the experimental protocols used to evaluate these compounds, offering a comprehensive technical overview for researchers and professionals in drug development.

Core Compounds: Merbromin and Thimerosal

Merbromin , an organomercuric disodium salt, is known for its distinctive red color.[4] Its antiseptic properties stem from the presence of mercury and bromine in its structure.[4] Thimerosal , an organomercury compound containing approximately 49% mercury by weight, has been widely used as both an antiseptic and a preservative in vaccines and other biological products to prevent microbial growth.[3][5]

Mechanism of Action

The primary antimicrobial action of these mercury-containing compounds lies in their ability to interact with and disrupt essential microbial cellular processes.

Inhibition of Enzymes via Sulfhydryl Binding

The core mechanism involves the high affinity of mercury ions (Hg²⁺) for sulfhydryl (-SH) groups present in amino acids like cysteine, which are crucial components of many proteins and enzymes. This interaction leads to the inactivation of these essential proteins, thereby halting microbial metabolism and replication.[2]

Mercury's binding to sulfhydryl groups can alter the three-dimensional structure of enzymes, rendering them non-functional.[6] This disruption of enzymatic activity is a key factor in the bacteriostatic and bactericidal effects of these compounds. The process involves the formation of a covalent bond between the mercury ion and the sulfur atom of the sulfhydryl group.[7][8][9]

Thimerosal and Calcium Signaling

In addition to enzyme inhibition, Thimerosal has been shown to interfere with cellular signaling pathways, specifically those involving calcium (Ca²⁺).[10] Thimerosal can activate the inositol 1,4,5-trisphosphate (InsP₃) receptor on the endoplasmic reticulum membrane.[10] This activation triggers the release of intracellular calcium stores, leading to an increase in cytosolic Ca²⁺ concentration.[10] This disruption of calcium homeostasis can induce or inhibit various cellular functions that are dependent on calcium signaling, contributing to its antimicrobial effect.[10]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and toxicity of Merbromin and Thimerosal.

Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[11]

| Compound | Microorganism | MIC (µg/mL) |

| Thimerosal | Staphylococcus aureus | 6.25[12] |

| Candida albicans | 6.25[12] | |

| Pseudomonas aeruginosa | 100[12] | |

| Aspergillus brasiliensis | 12.5[12] | |

| Merbromin | Staphylococcus aureus | Data Not Available |

| Escherichia coli | Data Not Available | |

| Pseudomonas aeruginosa | Data Not Available | |

| Candida albicans | Data Not Available |

Toxicity: Lethal Dose 50 (LD50)

The LD50 is the dose of a substance that is lethal to 50% of a population of test animals.

| Compound | Test Animal | Route of Administration | LD50 (mg/kg) |

| Thimerosal | Rat | Oral | 75[1] |

| Mouse | Oral | 91[12] | |

| Rabbit | Intravenous | 25[13] | |

| Merbromin | Data Not Available | Oral | Fatal if swallowed (No specific LD50 value provided in safety data sheets)[14] |

| Data Not Available | Dermal | Fatal in contact with skin (No specific LD50 value provided in safety data sheets)[14] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of these antiseptics.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antiseptic that inhibits the growth of a microorganism.[2][8]

Methodology:

-

Preparation of Antiseptic Dilutions: A series of twofold dilutions of the antiseptic (e.g., Thimerosal) are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.[9]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., approximately 5 x 10⁵ colony-forming units per milliliter).

-

Inoculation: Each well containing the antiseptic dilution is inoculated with the microbial suspension. Control wells (with no antiseptic) are also included.

-

Incubation: The microtiter plate is incubated at a temperature and for a duration suitable for the growth of the microorganism (e.g., 37°C for 16-20 hours).[2]

-

Reading Results: After incubation, the wells are examined for visible signs of microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antiseptic that completely inhibits visible growth.[2]

Determination of Acute Oral LD50 (Up-and-Down Procedure - OECD 425)

This method is used to determine the median lethal dose of a substance after a single oral administration, with a focus on minimizing the number of animals used.[1][6]

Methodology:

-

Animal Selection and Preparation: Healthy, young adult rodents (preferably female rats) are used. The animals are fasted prior to dosing.[6]

-

Dosing: A single animal is administered the substance by oral gavage at a dose that is a step below the best preliminary estimate of the LD50.[6]

-

Observation: The animal is observed for signs of toxicity and mortality, with close observation for the first few hours and then daily for up to 14 days.[1][6]

-

Sequential Dosing: If the first animal survives, the next animal is dosed at a higher dose. If the first animal dies, the next animal is dosed at a lower dose. Dosing is typically done at 48-hour intervals.[1]

-

Data Analysis: The LD50 is calculated from the results of the sequential dosing using the maximum likelihood method.[6]

Conclusion

Merbromin and Thimerosal represent a significant chapter in the history of antiseptics. Their broad-spectrum antimicrobial activity, primarily driven by the interaction of mercury with microbial proteins, made them valuable tools in infection prevention for many decades. However, the inherent toxicity of mercury, as reflected in their toxicological data, has led to their replacement by safer and more effective alternatives in many regions.

This guide provides a technical foundation for understanding these historical compounds, from their molecular mechanisms to their quantitative evaluation. For researchers and drug development professionals, this historical perspective can offer valuable insights into the balance between efficacy and toxicity, a central challenge in the ongoing development of new antimicrobial agents. The detailed protocols and mechanisms outlined herein serve as a reference for the principles of antiseptic evaluation and the biochemical basis of antimicrobial action.

References

- 1. researchgate.net [researchgate.net]

- 2. The Impact of Minimum Inhibitory and Sub Inhibitory Concentrations of Antibiotics on Acinetobacter baumannii and Pseudomonas aeruginosa Biofilm Production [ejvs.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Subinhibitory Concentrations of Mupirocin Stimulate Staphylococcus aureus Biofilm Formation by Upregulating cidA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Inhibitory Effect of Morin Against Candida albicans Pathogenicity and Virulence Factor Production: An in vitro and in vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The α-Cyclodextrin/Moringin Complex: A New Promising Antimicrobial Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Effects of Sub-inhibitory Antibiotic Concentrations on Pseudomonas aeruginosa: Reduced Susceptibility Due to Mutations [frontiersin.org]

- 10. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. qlaboratories.com [qlaboratories.com]

- 12. Antimicrobial Resistance in Pseudomonas aeruginosa Biofilms - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 13. In Vitro Assessment of Antifungal and Antibiofilm Efficacy of Commercial Mouthwashes against Candida albicans [mdpi.com]

- 14. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Ethylmercury in Water

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of ethylmercury in aqueous samples. The protocols outlined below are based on established analytical techniques and are intended to offer comprehensive guidance for laboratory personnel.

Gas Chromatography-Cold Vapor Atomic Fluorescence Spectrometry (GC-CVAFS)

This method offers high sensitivity and selectivity for the determination of ethylmercury. It involves the conversion of ethylmercury to a volatile species, followed by gas chromatographic separation and detection by atomic fluorescence. This approach is particularly suitable for trace-level quantification in complex matrices.

Experimental Protocol

a. Sample Preparation and Preservation:

-

Collect water samples in pre-cleaned borosilicate glass or Teflon bottles.

-

Preserve the sample by adding hydrochloric acid (HCl) to a final concentration of 0.5% (v/v) to prevent degradation of ethylmercury.

-

Store samples at 4°C in the dark until analysis. The holding time should not exceed 28 days.

b. Distillation: To remove matrix interferences, a distillation step is employed.[1][2][3]

-

Place a 100 mL aliquot of the acidified water sample into a distillation flask.

-

Add 1 mL of a sulfamic acid solution to remove any residual chlorine.

-

Add 1 mL of copper sulfate as a preservative.

-

Heat the sample to boiling and collect the distillate in a receiving vessel containing high-purity water.

-

Continue distillation until approximately 95 mL of distillate is collected.

c. Ethylation (Derivatization): Ionic mercury species are converted to volatile ethylated forms for GC analysis.[1][2]

-

Transfer a 50 mL aliquot of the distillate to a purge vessel.

-

Add a buffer solution (e.g., sodium acetate/acetic acid) to adjust the pH to approximately 4.9.[1][3]

-

Add 200 µL of a 1% (w/v) sodium tetraethylborate (NaBEt4) solution to the sample.[1]

-

Immediately seal the vessel and allow the reaction to proceed for 15-20 minutes at room temperature.

d. Purge and Trap:

-

Purge the ethylated mercury species from the solution using high-purity nitrogen or argon gas for 20 minutes.

-

The purged volatile species are collected on a sorbent trap, typically containing Tenax or a similar material.

e. GC-CVAFS Analysis:

-

Thermally desorb the trapped analytes from the sorbent trap by rapidly heating it.

-

The desorbed analytes are carried by an inert gas into the gas chromatograph for separation.

-

The separated ethylmercury is then pyrolyzed to elemental mercury vapor, which is detected by the cold vapor atomic fluorescence spectrometer.[1][4]

Workflow Diagram

Caption: Workflow for ethylmercury analysis using GC-CVAFS.

Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS)

This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and elemental specificity of inductively coupled plasma-mass spectrometry. It allows for the direct analysis of different mercury species, including ethylmercury, with minimal sample preparation.[5][6]

Experimental Protocol

a. Sample Preparation and Preservation:

-

Collect water samples in pre-cleaned amber glass or Teflon bottles.

-

Filter the sample through a 0.45 µm membrane filter to remove particulate matter.[5]

-

Preserve the sample by adding nitric acid (HNO3) to a final concentration of 0.2% (v/v).

-

Store samples at 4°C until analysis.

b. LC Separation:

-

Mobile Phase: A typical mobile phase consists of an aqueous solution containing a complexing agent like L-cysteine and a buffer (e.g., ammonium acetate) with a small percentage of methanol.[5]

-

Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of mercury species.

-

Injection: Inject a 100 µL aliquot of the prepared sample into the LC system.

-

Gradient Elution: A gradient elution program may be used to optimize the separation of different mercury species.

c. ICP-MS Detection:

-

The eluent from the LC column is introduced into the ICP-MS nebulizer.

-

The sample is converted into an aerosol and then dried and atomized in the high-temperature argon plasma.

-

The resulting ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio.

-

The abundance of the mercury isotopes is measured to quantify the concentration of ethylmercury.

Workflow Diagram

Caption: Workflow for ethylmercury analysis using LC-ICP-MS.

Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS)

This method provides excellent sensitivity and the ability to perform species-specific isotope dilution for enhanced accuracy. Similar to GC-CVAFS, it requires a derivatization step to make the ethylmercury volatile.

Experimental Protocol

a. Sample Preparation and Preservation:

-

Follow the same sample collection and preservation procedures as for GC-CVAFS (acidification with HCl).

b. Derivatization (Butylation): In this variation, butylation is used to create a volatile derivative.

-

Take a 50 mL aliquot of the water sample (or distillate if a clean-up step is performed).

-

Adjust the pH to a suitable range for the derivatization reaction (typically around 5-9).

-

Add a Grignard reagent, such as butylmagnesium chloride, to convert ethylmercury to a volatile butylated form.[7]

-

The butylated ethylmercury is then extracted into an organic solvent (e.g., hexane or toluene).

c. GC-ICP-MS Analysis:

-

Inject a small volume (1-2 µL) of the organic extract into the GC.

-

The butylated ethylmercury is separated from other compounds on the GC column.

-

The column effluent is transferred to the ICP-MS for atomization, ionization, and detection of mercury isotopes.

Workflow Diagram

Caption: Workflow for ethylmercury analysis using GC-ICP-MS.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described analytical methods for the determination of ethylmercury in water.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD) |

| GC-CVAFS | 0.003 ng/L[8] | Not Widely Reported | >90% | <10% |

| LC-ICP-MS | 0.0082 µg/L[5] | 12 ng/L[9] | 92.0% - 107.4%[5] | <3.04%[5] |

| GC-ICP-MS | 0.2 pg (absolute)[7] | Not Widely Reported | Not Widely Reported | Not Widely Reported |

Note: Detection and quantification limits can vary depending on the specific instrumentation, matrix, and laboratory conditions. The values presented are indicative of the capabilities of each technique.

Conclusion

The choice of analytical method for ethylmercury in water depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. GC-CVAFS offers excellent sensitivity for trace-level analysis. LC-ICP-MS provides a robust and direct measurement with simpler sample preparation. GC-ICP-MS combines high sensitivity with the potential for species-specific isotope dilution for the highest accuracy. Proper sample preservation and handling are critical for obtaining reliable and accurate results with any of these methods.

References

- 1. www2.gov.bc.ca [www2.gov.bc.ca]

- 2. caltestlabs.com [caltestlabs.com]

- 3. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 4. Methyl mercury and Total Mercury Analytical Method information at Flett Research Ltd. [flettresearch.ca]

- 5. ICP-MS | Determination of three mercury species in tap water by liquid chromatography-inductively coupled plasma mass spectrometry - EXPEC TECHNOLOGY [en.expec-tech.com]

- 6. Top Methods for Detecting Mercury Levels in Your Water - Olympian Water Testing, LLC [olympianwatertesting.com]

- 7. Determination of methylmercury, ethylmercury, and inorganic mercury in mouse tissues, following administration of thimerosal, by species-specific isotope dilution GC-inductively coupled plasma-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Mercury speciation in seawater by liquid chromatography-inductively coupled plasma-mass spectrometry following solid phase extraction pre-concentration by using an ionic imprinted polymer based on methyl-mercury-phenobarbital interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Organomercury Speciation Analysis by HPLC-CVAAS

Abstract

This application note details a robust and sensitive method for the speciation and quantification of organomercury compounds, such as methylmercury (MeHg⁺), ethylmercury (EtHg⁺), and inorganic mercury (Hg²⁺), using High-Performance Liquid Chromatography (HPLC) coupled with Cold Vapor Atomic Absorption Spectrometry (CVAAS). This methodology is particularly crucial for environmental monitoring, food safety analysis, and toxicological studies due to the varying toxicity of different mercury species. The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

Mercury is a persistent global pollutant, and its toxicity is highly dependent on its chemical form.[1] Organic forms of mercury, particularly methylmercury, are potent neurotoxins that can bioaccumulate in the food chain.[2] Therefore, the simple determination of total mercury is insufficient for a comprehensive risk assessment. Speciation analysis, which involves the separation and quantification of individual mercury species, is essential. High-Performance Liquid Chromatography (HPLC) is an ideal technique for separating mercurial species with a reduced risk of species conversion.[3][4] When coupled with a sensitive and selective detector like a Cold Vapor Atomic Absorption Spectrometer (CVAAS), it provides a powerful tool for trace-level organomercury analysis.